molecular formula C11H15NO3 B016577 N-Benzyl-L-serine, methyl ester CAS No. 123639-56-5

N-Benzyl-L-serine, methyl ester

Cat. No. B016577
M. Wt: 209.24 g/mol
InChI Key: GMZGWPPEZCREPP-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of N-Benzyl-L-serine, methyl ester, and related compounds often involves condensation reactions, enzymatic catalysis, and protective group strategies. For instance, N-benzoyl-L-serine methyl ester was synthesized to evaluate its substrate potential for enzymes like bromelain and papain, highlighting the importance of specific enzymatic catalysis in synthesizing such compounds (Wharton et al., 1974). Additionally, methods for synthesizing derivatives of L-serine, including condensation with various derivatives, show the versatility and complexity in synthesizing amino acid esters (Liberek & Smiatacz, 2000).

Molecular Structure Analysis

The molecular structure of N-Benzyl-L-serine, methyl ester, and its derivatives is crucial for understanding its reactivity and properties. Detailed analyses, such as NMR and IR spectroscopy, are essential tools for elucidating these structures. For example, the synthesis and structural elucidation of derivatives of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine demonstrate the complexity and the detailed structural analysis required for these compounds (Liberek & Smiatacz, 2000).

Chemical Reactions and Properties

N-Benzyl-L-serine, methyl ester, participates in various chemical reactions, illustrating its reactivity and functional group transformations. These include hydrolysis reactions catalyzed by enzymes, highlighting its susceptibility to enzymatic breakdown and the role of enzyme specificity (Wharton et al., 1974). Furthermore, oxidation reactions of related compounds underline the potential for functional group modification and the synthesis of novel derivatives (Stachulski, 1982).

Physical Properties Analysis

The physical properties of N-Benzyl-L-serine, methyl ester, such as solubility, melting point, and optical activity, are critical for its application in synthesis and analytical procedures. These properties are determined by the compound's molecular structure and influence its reactivity and interaction with other molecules.

Chemical Properties Analysis

The chemical properties of N-Benzyl-L-serine, methyl ester, including acidity, basicity, and reactivity towards various chemical reagents, dictate its role in synthetic pathways. Its behavior in condensation reactions, protective group strategies, and susceptibility to enzymatic catalysis are fundamental aspects of its chemical properties and applications in organic synthesis.

Scientific Research Applications

  • Stereocontrolled Synthesis of Glycopeptides : A study by Du and Kong (1995) presented a new stereocontrolled synthesis method of 1,2-trans linked glycopeptides using fully benzylated 1,2-anhydro sugars and N-tosyl- or N-benzyloxycarbonyl-l-serine methyl ester. This method contributes to the synthesis of glycopeptides (Du & Kong, 1995).

  • Synthesis of O-Glucosides of Serine : Vafina, Derevitskaya, and Kochetkov (1965) synthesized O-D-glucosides of L- and D-serine methyl esters by glucosidation of N-(benzyl-oxycarbonyl)-L- and-D-serine methyl esters in the presence of Ag2CO3 (Vafina, Derevitskaya, & Kochetkov, 1965).

  • Conversion to Diaminocyclohexane : Kang, Park, Konradi, and Pedersen (1996) demonstrated that L-serine methyl ester hydrochloride could be converted to 1,4-diamino-2,3,5,6-tetrahydroxycyclohexane, a key skeleton in the synthesis of Fortimicin AM and AK (Kang et al., 1996).

  • Oxidation to Oxamate Derivatives : Stachulski (1982) showed that both benzyloxycarbonyl threonine and serine methyl esters can be converted to the same N-protected methyl oxamate by oxidation with chromium (VI) oxide reagents (Stachulski, 1982).

  • Synthesis of N-substituted Aminoglyceraldehydes : Angrick (1985) synthesized N-substituted aminoglyceraldehydes by reducing O-benzyl-N-(benzyloxycarbonyl)-DL-serine methyl ester and peptides with C-terminal O-benzylserine ester (Angrick, 1985).

  • Synthesis of N-Cbz-L-serine Benzyl Ester : Liu Cun-li (2012) synthesized N-Cbz-L-serine benzyl ester with 93.2% optimum yield using triethylamine as catalyst and 98.5% purity after treatment with 10% sodium bisulfite (Liu, 2012).

  • Synthesis of Actinomycin Analogs : Takahayashi et al. (1962) synthesized actinomycin analogs by acylating L-threonine, O-benzyl-L-serine, and methyl esters of various amino acids (Takahayashi et al., 1962).

Safety And Hazards

When handling N-Benzyl-L-serine, methyl ester, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472850
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-L-serine, methyl ester

CAS RN

123639-56-5
Record name N-BENZYL-L-SERINE, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BM Kim, SM So - Tetrahedron letters, 1999 - Elsevier
… Sequential reactions of the know cyclic sulfamidate 4 derived from N-benzyl-l-serine methyl ester with p-methoxybenzylamine p provided a symmetric triamine 3, which served as a …
Number of citations: 26 www.sciencedirect.com
GA Reichard - 1993 - search.proquest.com
… The synthesis starts with N-benzyl-L-serine methyl ester and produces lactacystin in an overall yield of 10% over 15 steps. Key steps include the stereoselective formation of the C(5), C(…
Number of citations: 2 search.proquest.com
SW Bailey, JE Ayling - Methods in enzymology, 1997 - Elsevier
… N-Benzyl-L-serine methyl ester hydrochloride (28.1 g, 80% pure, 91.5 mmol) is dissolved in 450 ml of methanol saturated with NH3 at 0 . The cold solution is transferred to a pressure …
Number of citations: 3 www.sciencedirect.com
GR Newkome - Progress in Heterocyclic Chemistry, 2000 - Elsevier
… Novel chiral [18]-N 6 or [10]-N 3 perazamacrocycles have been created in several steps from N-benzyl-L-serine methyl ester<99TL7687>. A dodecaazanonacyclotetratetracontane (7) …
Number of citations: 1 www.sciencedirect.com
JA Frick - 1990 - ecommons.luc.edu
Dianions have proven extremely useful in a variety of synthetic transformations. 1-3 Two important types of dianions are~-dicarbonyl dianions and a-carboxylic acid dianions. …
Number of citations: 3 ecommons.luc.edu
AS Hamzah - 2000 - repository.lboro.ac.uk
… In their first reported synthesis of lactacystin, Corey and Reichard utilized (2S)-Nbenzyl-L-serine methyl ester 4 as the source of chirality (Scheme 2),10 The protected amino acid was …
Number of citations: 1 repository.lboro.ac.uk

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